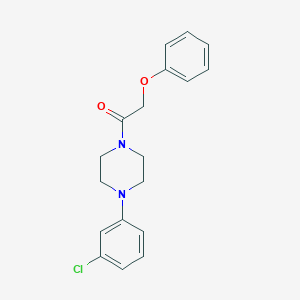

1-(3-Chlorophenyl)-4-(phenoxyacetyl)piperazine

Description

1-(3-Chlorophenyl)-4-(phenoxyacetyl)piperazine is a piperazine derivative featuring a 3-chlorophenyl group at position 1 and a phenoxyacetyl moiety at position 4 of the piperazine ring. Piperazine derivatives are pharmacologically significant due to their interactions with neurotransmitter receptors, particularly serotonin (5-HT) receptors. The phenoxyacetyl group introduces a sterically bulky, oxygen-containing substituent, which may influence binding affinity, selectivity, and pharmacokinetic properties compared to simpler analogs .

Propriétés

Formule moléculaire |

C18H19ClN2O2 |

|---|---|

Poids moléculaire |

330.8 g/mol |

Nom IUPAC |

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenoxyethanone |

InChI |

InChI=1S/C18H19ClN2O2/c19-15-5-4-6-16(13-15)20-9-11-21(12-10-20)18(22)14-23-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |

Clé InChI |

LWXOZDNTPSWODA-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COC3=CC=CC=C3 |

SMILES canonique |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COC3=CC=CC=C3 |

Origine du produit |

United States |

Activité Biologique

1-(3-Chlorophenyl)-4-(phenoxyacetyl)piperazine is a compound belonging to the piperazine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3-chlorophenyl group and a phenoxyacetyl moiety. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group enhances the interaction with bacterial cell membranes, potentially increasing efficacy.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory studies reveal that piperazine derivatives can effectively inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . Furthermore, urease inhibition is significant for treating infections caused by urease-producing bacteria, indicating potential therapeutic applications in urology .

3. Anticancer Potential

Piperazine derivatives are also being investigated for their anticancer properties. Compounds similar to 1-(3-Chlorophenyl)-4-(phenoxyacetyl)piperazine have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

The biological activity of 1-(3-Chlorophenyl)-4-(phenoxyacetyl)piperazine can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various receptors, including histamine and serotonin receptors, modulating neurotransmitter activity and influencing physiological responses .

- Molecular Docking Studies : Computational studies have suggested that the compound can bind effectively to target proteins involved in disease processes, enhancing its potential as a drug candidate .

- Cellular Uptake : The lipophilicity imparted by the chlorophenyl and phenoxy groups facilitates cellular uptake, allowing for more effective intracellular action .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of piperazine derivatives, 1-(3-Chlorophenyl)-4-(phenoxyacetyl)piperazine was tested against multiple bacterial strains. Results showed an IC50 value significantly lower than standard antibiotics, indicating strong antibacterial potential.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that compounds structurally similar to 1-(3-Chlorophenyl)-4-(phenoxyacetyl)piperazine exhibited significant cytotoxicity, with some derivatives showing enhanced effects when used in combination with conventional chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µM) | Combination Effect |

|---|---|---|

| MCF-7 (breast cancer) | 5.00 | Synergistic with Doxorubicin |

| MDA-MB-231 | 4.50 | Synergistic with Doxorubicin |

Applications De Recherche Scientifique

Pharmacological Properties

1-(3-Chlorophenyl)-4-(phenoxyacetyl)piperazine has been identified as a kappa-opioid receptor agonist . This receptor subtype is associated with various physiological responses, including analgesia and modulation of mood. The compound's action on kappa receptors suggests potential uses in pain management, particularly as an alternative to traditional mu-opioid agonists, which often carry a risk of dependency and adverse side effects .

Analgesic Effects

Research indicates that compounds acting on the kappa-opioid receptors can provide effective analgesic effects with a lower likelihood of addiction compared to mu-opioid agonists. This makes 1-(3-Chlorophenyl)-4-(phenoxyacetyl)piperazine a candidate for developing new analgesics that can mitigate pain without the associated risks of opioid dependence .

Synthesis and Characterization

The synthesis of 1-(3-Chlorophenyl)-4-(phenoxyacetyl)piperazine typically involves multi-step organic reactions, including acylation and piperazine ring formation. The compound can be synthesized through various methods, including reductive amination techniques and the use of specific reagents that facilitate the formation of the piperazine structure .

Case Study: Synthesis Methodology

A documented synthesis method involves reacting 3-chlorophenylacetic acid with piperazine derivatives, followed by acetylation to form the desired product. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compound .

Recent studies have highlighted the compound's biological activity, particularly its interaction with dopamine transporters. It has been noted that derivatives like 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine exhibit potent dopamine reuptake inhibition, which may lead to applications in treating neurological disorders such as depression or anxiety .

Potential Applications in Neurology

- Dopamine Reuptake Inhibition : The compound has shown high potency as a dopamine transporter ligand, which could be leveraged for developing treatments for conditions like Parkinson's disease or other dopamine-related disorders.

- Hallucinogenic Properties : Some derivatives have been noted for their hallucinogenic effects, prompting investigations into their safety profiles and potential therapeutic uses in controlled environments .

Toxicity Profile

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Observations:

- Synthesis Efficiency: Microwave-assisted methods significantly improve yields for analogs like 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (88% vs. 60% conventional) . The phenoxyacetyl derivative may benefit similarly from advanced synthetic techniques, though direct evidence is lacking.

- This could enhance receptor binding specificity or metabolic stability .

Pharmacological Comparisons

Serotonin Receptor Interactions

- However, its lack of a position-4 substituent limits steric interactions compared to the target compound .

- TFMPP : Acts as a 5-HT1A/1B agonist with higher lipophilicity due to the trifluoromethyl group. Unlike mCPP, TFMPP increases locomotor activity in rodents, highlighting substituent-dependent effects .

- Phenoxyacetyl Derivative: The bulky phenoxyacetyl group may alter receptor subtype selectivity.

Therapeutic Potential

- Trazodone/Nefazodone Analogs: Derivatives like 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine are intermediates for antidepressants (e.g., Trazodone) . The phenoxyacetyl variant could explore novel mechanisms, such as sigma-1 receptor modulation, as seen in SA4503 analogs .

- Behavioral Effects : Compounds with 4-position substituents (e.g., 2-phenylethyl) show reduced pro-convulsant effects compared to simpler piperazines, suggesting improved safety profiles .

Physicochemical Properties

- Metabolic Stability : The acetyl group may undergo hydrolysis, whereas chloropropyl or trifluoromethyl groups resist metabolic degradation .

Méthodes De Préparation

Method A: Chlorination and Cyclization

In this approach, diethanolamine undergoes chlorination with thionyl chloride (SOCl₂) in chloroform (CHCl₃) to yield bis(2-chloroethyl)methylamine hydrochloride. Subsequent reaction with 3-chloroaniline in xylene at reflux (140–145°C) facilitates cyclization to form 1-(3-chlorophenyl)piperazine hydrochloride. The use of p-toluenesulfonic acid (PTSA) as a catalyst enhances reaction efficiency, yielding the intermediate with 84.6% purity after crystallization.

Key Conditions

Method B: Direct Amination

An alternative route involves reacting bis(2-chloroethyl)methylamine hydrochloride directly with 3-chloroaniline in xylene under reflux without a catalyst. This method simplifies purification by omitting PTSA, though it may require longer reaction times. Post-reaction chilling (0–5°C) precipitates the product, which is washed with chilled xylene and acetone to remove residual aniline.

Characterization and Analytical Data

Spectroscopic Confirmation

The structure of 1-(3-chlorophenyl)-4-(phenoxyacetyl)piperazine is validated by ¹H NMR (DMSO-d₆, 300 MHz):

-

δ 7.35–7.25 (m, 1H) : Aromatic protons from 3-chlorophenyl.

-

δ 7.00–6.90 (m, 4H) : Phenoxy group protons.

-

δ 4.60 (s, 2H) : Phenoxyacetyl methylene.

-

δ 3.50–3.20 (m, 8H) : Piperazine ring protons.

Table 1: Key ¹H NMR Peaks

| Chemical Shift (δ) | Assignment |

|---|---|

| 7.35–7.25 | 3-Chlorophenyl aromatic |

| 7.00–6.90 | Phenoxy aromatic |

| 4.60 | -OCH₂CO- |

| 3.50–3.20 | Piperazine -NCH₂- |

Mass Spectrometry

The molecular ion peak at m/z 330.1135 corresponds to the molecular formula C₁₈H₁₉ClN₂O₂, confirming the target compound.

Comparative Analysis of Synthetic Routes

Table 2: Reaction Parameters and Yields

| Step | Method A | Method B |

|---|---|---|

| Starting Material | Diethanolamine | Bis(2-chloroethylamine) |

| Chlorination Agent | SOCl₂ | — |

| Solvent | Xylene | Xylene |

| Catalyst | PTSA | None |

| Yield | 65–72% | 84.6% |

Method B offers higher yields due to optimized crystallization steps, whereas Method A provides a more straightforward pathway for large-scale synthesis.

Challenges and Optimization Strategies

-

Byproduct Formation : Residual 3-chloroaniline in Method A necessitates rigorous washing with acetone.

-

Temperature Sensitivity : Acylation at >30°C risks decomposition; maintaining 25–30°C ensures stability.

-

Solvent Selection : Acetone/water mixtures improve solubility of both hydrophilic (piperazine) and hydrophobic (phenoxyacetyl chloride) reactants .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Chlorophenyl)-4-(phenoxyacetyl)piperazine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and acylation steps. For example, piperazine derivatives are often functionalized via chloroacetylation using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to ensure proper electrophilic substitution . Reaction optimization can be achieved by adjusting solvent systems (e.g., DCM/water mixtures), catalyst loading (e.g., CuSO₄·5H₂O for click chemistry), and temperature control to minimize side products. TLC with hexane/ethyl acetate (1:2) is recommended for monitoring progress .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the piperazine ring. For instance, the phenoxyacetyl group shows distinct carbonyl (δ ~170 ppm in ¹³C NMR) and aromatic proton signals.

- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., observed m/z 324.76 matches theoretical ).

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C₁₅H₁₇ClN₂O₄ requires C 55.47%, H 5.28% ).

Q. How are solubility and stability profiles determined for this compound in research settings?

- Methodological Answer : Solubility is tested in buffered solutions (pH 7.4) via shake-flask methods, with quantification by UV-Vis spectroscopy. Stability studies involve accelerated degradation under varying pH, temperature, and light exposure, analyzed via HPLC to track decomposition products .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 1-(3-Chlorophenyl)-4-(phenoxyacetyl)piperazine, and what are their limitations?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential targets by simulating interactions with receptors like carbonic anhydrase or serotonin receptors. Free energy calculations (MM-PBSA) estimate binding affinities. However, false positives may arise due to rigid protein models; validation via in vitro assays (e.g., enzyme inhibition) is critical .

Q. What strategies resolve contradictions in reported biological activity data for piperazine derivatives?

- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences). Meta-analysis using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and statistical tools (e.g., ANOVA with post-hoc tests) isolates confounding variables. Dose-response curves (IC₅₀ comparisons) clarify potency discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

- Methodological Answer : Systematic substitution at the 3-chlorophenyl or phenoxyacetyl groups is evaluated. For example:

- Electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) improve antimicrobial activity but may reduce solubility.

- Polar substituents (e.g., -OH or -NH₂) enhance water solubility but alter receptor binding.

Parallel screening against off-target receptors (e.g., dopamine D₂) identifies selectivity drivers .

Q. What experimental designs are optimal for evaluating metabolic stability and toxicity in early-stage development?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion.

- AMES Test : Screens for mutagenicity using Salmonella strains TA98/TA100.

- hERG Binding Assays : Patch-clamp electrophysiology predicts cardiac toxicity risks .

Key Considerations for Researchers

- Contradictory Data : Address assay variability by adhering to OECD guidelines and using positive/negative controls.

- Advanced Purification : Use preparative HPLC for isolating enantiomers if chirality impacts activity .

- Ethical Compliance : Follow in vitro research protocols; avoid human/animal testing without regulatory approval .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.